molecular formula C9H8F2O2 B1424309 5,7-Difluorochroman-4-ol CAS No. 917248-51-2

5,7-Difluorochroman-4-ol

货号: B1424309
CAS 编号: 917248-51-2
分子量: 186.15 g/mol
InChI 键: HGTYMLFMXKYIQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The preparation of 5,7-Difluorochroman-4-ol typically involves the asymmetric reduction of 5,7-difluorochroman-4-one. This reaction is carried out in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. The ketoreductase used can be one or a combination of short-chain dehydrogenases/reductases family, medium-chain dehydrogenases/reductase, or aldo-keto reductase . The reaction conditions are mild, and the process is suitable for industrial production due to its high conversion rate and good chiral selectivity .

化学反应分析

5,7-Difluorochroman-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include ketoreductase for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

5,7-Difluorochroman-4-ol serves as a crucial building block in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations, making it valuable in developing new materials and chemical processes .

Biology

Research has shown that derivatives of this compound exhibit significant biological activities. It has been investigated for its potential effects on enzyme inhibition and receptor binding, particularly as an inhibitor of gastric H+/K+-ATPase, which is critical for gastric acid secretion . This mechanism is essential for developing treatments for conditions like gastroesophageal reflux disease (GERD) .

Medicine

As an intermediate in the synthesis of tegoprazan, a potassium-competitive acid blocker used to treat acid-related diseases such as GERD and gastric ulcers, this compound plays a vital role in medicinal chemistry . Its potential therapeutic properties also extend to anti-inflammatory and anticancer activities .

Case Study 1: Tegoprazan Synthesis

A study highlighted the efficient synthesis of tegoprazan using this compound as a key intermediate. The research demonstrated that this compound significantly enhances the yield and purity of tegoprazan through optimized reaction conditions involving environmentally friendly solvents .

Another investigation focused on the biological activity of this compound derivatives. The findings indicated that these compounds possess potent inhibitory effects on gastric acid secretion and show promise in treating inflammatory diseases due to their anti-inflammatory properties .

作用机制

The mechanism of action of 5,7-Difluorochroman-4-ol primarily involves its role as an intermediate in the synthesis of tegoprazan. Tegoprazan works by competitively and reversibly binding to the H+/K±ATPase enzyme in parietal cells, thereby inhibiting gastric acid secretion . The molecular targets and pathways involved include the H+/K±ATPase enzyme and the associated signaling pathways in gastric parietal cells.

相似化合物的比较

5,7-Difluorochroman-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of tegoprazan, which is a novel potassium-competitive acid blocker with significant therapeutic potential.

生物活性

5,7-Difluorochroman-4-ol is a chiral compound belonging to the class of chroman derivatives, noted for its unique structural characteristics and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H8F2OC_9H_8F_2O and a molecular weight of approximately 186.16 g/mol. The presence of fluorine atoms at the 5 and 7 positions of the chroman ring enhances its stability and bioactivity, making it significant in medicinal chemistry and various industrial applications.

Synthesis

The synthesis of this compound typically involves the asymmetric reduction of 5,7-difluorochroman-4-one. This process employs ketoreductase enzymes alongside coenzymes in a coenzyme recycling system, achieving high chiral selectivity and conversion rates under mild conditions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

The primary biological activity of this compound is attributed to its role as an intermediate in the synthesis of tegoprazan, a potassium-competitive acid blocker. Tegoprazan works by competitively inhibiting the H+/K+-ATPase enzyme in parietal cells, thereby reducing gastric acid secretion. This mechanism is crucial for treating conditions like gastroesophageal reflux disease (GERD) and gastric ulcers.

Table: Comparison of Mechanisms Related to this compound

MechanismDescriptionTherapeutic Relevance
H+/K+-ATPase InhibitionCompetitive inhibition leading to reduced gastric acid secretionTreatment of GERD and gastric ulcers
Anti-inflammatory ActivityPotential to modulate inflammatory pathwaysPossible use in inflammatory diseases
Anticancer ActivityInteraction with cellular pathways involved in cancer cell proliferationResearch into cancer therapies

Inhibition of Gastric H/K-ATPase

Research indicates that this compound acts as a potent inhibitor of gastric H/K-ATPase. Its binding is competitive, which highlights its potential therapeutic applications in managing gastric acid-related disorders.

Anti-inflammatory Properties

Studies suggest that derivatives of this compound exhibit anti-inflammatory properties. This activity may be linked to its ability to modulate various signaling pathways involved in inflammation.

Anticancer Potential

Emerging research points towards the anticancer activities of this compound. Its structural similarity to other known chromanols suggests it may interact with biological systems in ways that could lead to therapeutic benefits against cancer.

Case Studies

Case Study 1: Tegoprazan Development
In the development of tegoprazan, researchers focused on optimizing the synthesis of this compound to enhance its efficacy as an acid blocker. Clinical trials demonstrated significant reductions in gastric acid secretion compared to traditional proton pump inhibitors (PPIs), showcasing the compound's potential in clinical applications .

Case Study 2: Anti-inflammatory Research
A study investigating the anti-inflammatory effects of various chroman derivatives included this compound. Results indicated a marked decrease in pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases such as arthritis.

属性

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTYMLFMXKYIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 1 M (S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene solution (5.43 mL, 5.43 mmol) and tetrahydrofuran (40 mL) was added 2M borane-methyl sulfide complex tetrahydrofuran solution (29.8 mL, 59.7 mmol) at 0° C. and the mixture was stirred for 20 minutes. To the mixture was added a solution of 5,7-difluoro-2,3-dihydro-4H-chromen-4-one (10.0 g, 54.3 mmol, STEP 7) in tetrahydrofuran (70 mL) at 0° C. over a period of 1 hour, and the mixture was stirred at the same temperature for 1 hour. The reaction mixture was quenched with methanol (50 mL) and stirred for 30 minutes at room temperature. The mixture was concentrated in vacuum and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1 as an eluent) to afford crude white solids (8.85 g, 86% ee). The solids were recrystallized from hexane (300 mL) to give the title compound as a colorless needle crystal (5.90 g, 58%, >99% ee).
Name
(S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene
Quantity
5.43 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
29.8 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5,7-difluoro-2,3-dihydro-4H-chromen-4-one (14.2 g, 77.0 mmol, US 20050038032) in methanol (200 mL) was added sodium borohydride (3.50 g, 92.5 mmol) at 0° C. The reaction mixture was stirred at the same temperature for 1 hour, and evaporated to remove methanol. The residue was quenched with water, and extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate, and concentrated in vacuum. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1 as an eluent) to afford the title compound as a pale gray solid (9.64 g, 67%).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Difluorochroman-4-ol
Reactant of Route 2
5,7-Difluorochroman-4-ol
Reactant of Route 3
5,7-Difluorochroman-4-ol
Reactant of Route 4
5,7-Difluorochroman-4-ol
Reactant of Route 5
5,7-Difluorochroman-4-ol
Reactant of Route 6
5,7-Difluorochroman-4-ol
Customer
Q & A

Q1: What is the significance of (R)-5,7-Difluorochroman-4-ol in pharmaceutical synthesis?

A1: (R)-5,7-Difluorochroman-4-ol is a crucial building block in the production of Tegoprazan []. Tegoprazan is a potassium-competitive acid blocker (P-CAB) known for its role in treating gastroesophageal reflux disease (GERD). The efficient synthesis of (R)-5,7-Difluorochroman-4-ol is therefore highly relevant for the pharmaceutical industry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。